Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate
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Overview
Description
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is a chemical compound with the molecular formula C10H11BrN2O5 and a molecular weight of 319.11 g/mol . This compound is known for its unique structure, which includes a bromine atom, a nitro group, and a pyridine ring. It is used in various research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate typically involves multiple steps. One common method includes the nitration of a pyridine derivative, followed by bromination and esterification reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-[(6-Chloro-4-methyl-2-nitro-3-pyridyl)oxy]acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-[(6-Bromo-4-methyl-2-amino-3-pyridyl)oxy]acetate: Similar structure but with an amino group instead of a nitro group.
Properties
Molecular Formula |
C10H11BrN2O5 |
---|---|
Molecular Weight |
319.11 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-4-methyl-2-nitropyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C10H11BrN2O5/c1-3-17-8(14)5-18-9-6(2)4-7(11)12-10(9)13(15)16/h4H,3,5H2,1-2H3 |
InChI Key |
FJOKFCLOJJGZOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(N=C(C=C1C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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